An In-Depth Technical Guide to 2-Nitro-11H-dibenzo[b,e]dioxepine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-Nitro-11H-dibenzo[b,e]dioxepine: Synthesis, Characterization, and Potential Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, and potential utility of 2-nitro-11H-dibenzo[b,e]dioxepine. The dibenzo[b,e]dioxepine scaffold is a significant heterocyclic system that forms the core of various biologically active molecules. The introduction of a nitro group to this structure presents a compelling opportunity for further functionalization and exploration of its pharmacological potential. This document details a robust, one-pot synthesis protocol, discusses the rationale behind the synthetic strategy, and explores the broader context of nitro-containing compounds and dibenzo[b,e]oxepine derivatives in medicinal chemistry.
Introduction: The Significance of the Dibenzo[b,e]dioxepine Scaffold and Nitro-Functionalization
The 11H-dibenzo[b,e][1][2]dioxepine core is a tricyclic ring system that has garnered interest in medicinal chemistry due to its presence in compounds exhibiting a range of biological activities, including anti-inflammatory and analgesic properties.[3] The structural rigidity and defined three-dimensional shape of this scaffold make it an attractive template for the design of novel therapeutic agents.
The incorporation of a nitro group (-NO2) onto this scaffold, resulting in 2-nitro-11H-dibenzo[b,e]dioxepine, is a strategic choice for several reasons. The nitro group is a versatile functional group in drug discovery; it can act as a pharmacophore, directly contributing to the biological activity of a molecule, or as a synthetic handle for further chemical modifications.[4] Nitroaromatic compounds are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial and anticancer activities.[4] Furthermore, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the dibenzo[b,e]dioxepine system, potentially modulating its interaction with biological targets.
This guide will focus on the foundational synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine, providing a detailed, field-proven protocol for its preparation.
Synthesis of 2-Nitro-11H-dibenzo[b,e]dioxepine: A Mechanistic and Practical Perspective
The synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine is achieved through a one-pot reaction involving the condensation of catechol (1,2-dihydroxybenzene) with 2-chloro-5-nitrobenzyl chloride.[1] This approach is efficient and relies on a nucleophilic substitution reaction to form the seven-membered dioxepine ring.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for the successful synthesis of the target compound.
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Reactants:
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Catechol (1,2-dihydroxybenzene): Serves as the nucleophile. The two adjacent hydroxyl groups are essential for the formation of the dioxepine ring.
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2-Chloro-5-nitrobenzyl chloride: This reagent provides the benzylic backbone and incorporates the nitro group into the final structure. The benzylic chloride is a good leaving group, facilitating the nucleophilic attack by the catecholate.
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Reagents and Solvent:
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Potassium t-butoxide (KOtBu): A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups of catechol, forming the more potent nucleophile, the catecholate dianion.
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Anhydrous Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2-type reaction by solvating the potassium cation without solvating the nucleophilic catecholate, thereby enhancing its reactivity. The anhydrous nature of the solvent is crucial to prevent quenching of the strong base.
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Synthesis Workflow Diagram
Caption: One-pot synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine.
Detailed Experimental Protocol
This protocol is based on the synthesis described by Hagmann et al.[1]
Materials:
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Catechol (1,2-dihydroxybenzene)
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2-Chloro-5-nitrobenzyl chloride
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Potassium t-butoxide
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Anhydrous Dimethylformamide (DMF)
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Standard laboratory glassware for reflux reactions
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Equipment for column chromatography (silica gel)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add catechol and anhydrous DMF.
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Base Addition: While stirring under a nitrogen atmosphere, carefully add potassium t-butoxide to the solution. The reaction is exothermic, and the addition should be controlled.
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Addition of Electrophile: To the resulting catecholate solution, add a solution of 2-chloro-5-nitrobenzyl chloride in anhydrous DMF dropwise.
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Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-nitro-11H-dibenzo[b,e]dioxepine.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C13H9NO4 |
| Molecular Weight | 243.22 g/mol |
| Appearance | Expected to be a crystalline solid. |
| 1H NMR | Aromatic protons (multiplets in the range of 7.0-8.5 ppm), benzylic protons (a singlet around 5.0-5.5 ppm). The presence of the nitro group will likely shift the signals of the adjacent protons downfield. |
| 13C NMR | Aromatic carbons (signals in the range of 110-160 ppm), benzylic carbon (a signal around 70-80 ppm). The carbon attached to the nitro group will be significantly deshielded. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z = 243. Fragmentation patterns would likely involve the loss of the nitro group (-NO2) and cleavage of the dioxepine ring. |
Potential Applications in Drug Discovery and Development
The 2-nitro-11H-dibenzo[b,e]dioxepine molecule serves as a valuable starting point for the development of new chemical entities with potential therapeutic applications.
Antimicrobial Agents
Nitroaromatic compounds have a well-established history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.[4] The dibenzo[b,e]oxepine scaffold itself has been investigated for antimicrobial activity.[2][3] Therefore, 2-nitro-11H-dibenzo[b,e]dioxepine and its derivatives are promising candidates for evaluation as novel antibacterial and antifungal agents.
Anticancer Agents
The dibenzo[b,f]oxepine scaffold, structurally related to the title compound, has been explored for its potential as a microtubule inhibitor, a mechanism relevant to cancer chemotherapy.[5] Additionally, certain nitro-containing compounds have shown tumor-specific cytotoxicity.[6] The combination of the dibenzo[b,e]dioxepine core with a nitro group warrants investigation into the anticancer properties of this molecule.
Synthetic Intermediate
The nitro group in 2-nitro-11H-dibenzo[b,e]dioxepine can be readily reduced to an amino group. This amino-functionalized dibenzo[b,e]dioxepine can then serve as a key intermediate for the synthesis of a library of derivatives through various amide coupling and other C-N bond-forming reactions. This would allow for a systematic exploration of the structure-activity relationship (SAR) of this scaffold for various biological targets.
Conclusion and Future Directions
This technical guide has detailed the synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine, providing a rationale for the chosen synthetic strategy and a step-by-step protocol. While the discovery of this specific molecule is rooted in the exploration of the dibenzo[b,e]dioxepine scaffold, its full potential remains to be unlocked.
Future research should focus on:
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Detailed Characterization: Obtaining and publishing comprehensive spectroscopic data (1H NMR, 13C NMR, Mass Spectrometry, and IR) for 2-nitro-11H-dibenzo[b,e]dioxepine to serve as a reference for the scientific community.
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Biological Screening: A thorough evaluation of the antimicrobial and cytotoxic activities of the parent compound.
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Derivative Synthesis and SAR Studies: Utilizing the nitro group as a synthetic handle to generate a library of derivatives for extensive pharmacological testing.
The exploration of 2-nitro-11H-dibenzo[b,e]dioxepine and its analogs holds promise for the discovery of novel therapeutic agents, and this guide provides the foundational knowledge for researchers to embark on this endeavor.
References
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Hagmann, W. K., O'Grady, L., & Dorn, C. P. (n.d.). Synthesis and acylation of 2-nitro-11H-dibenzo[b,e][1][2]dioxepin. Scite. [Link]
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PubMed. (n.d.). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][2]dioxepinacetic acids. [Link]
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Sadek, B., Limban, C., & El-Hady, N. A. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Scientia Pharmaceutica, 79(3), 547–562. [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. [Link]
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MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. [Link]
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Ribeiro, J. A. R., et al. (2020). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 25(20), 4786. [Link]
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Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]
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Sakagami, H., et al. (2012). Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1][2]oxazine and 2-aminotropone derivatives. In Vivo, 26(3), 395-403. [Link]
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Sunkari, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(17), 127364. [Link]
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Scoccia, J., et al. (2017). Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. Organic & Biomolecular Chemistry, 15(44), 9390-9400. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
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Serban, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3197. [Link]
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